

A Technical Guide to 1-(3,5-Diacetoxyphenyl)-1-bromoethane

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Compound of Interest

Compound Name: 1-(3,5-Diacetoxyphenyl)-1-bromoethane

Cat. No.: B028310

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IUPAC Name: [3-acetyloxy-5-(1-bromoethyl)phenyl] acetate[1][2][3][4]

This technical guide provides an in-depth overview of **1-(3,5-Diacetoxyphenyl)-1-bromoethane**, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, detailed experimental protocols for its synthesis, and its primary applications.

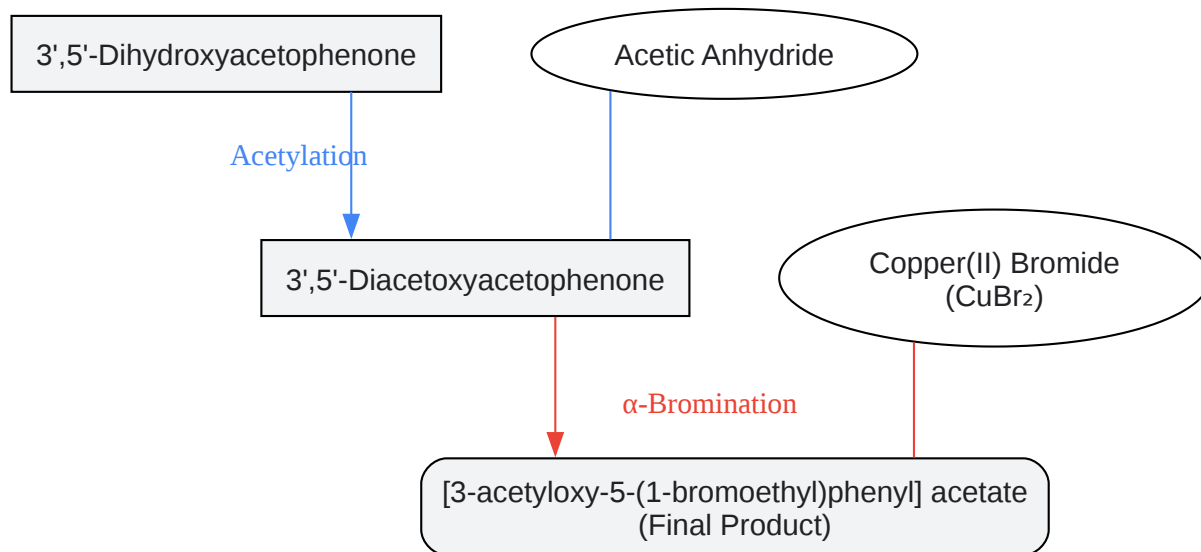
Chemical and Physical Properties

1-(3,5-Diacetoxyphenyl)-1-bromoethane is an organic compound belonging to the halogenoalkane class.[1] The presence of a bromine atom at the benzylic position makes it a reactive intermediate, susceptible to nucleophilic substitution reactions.[1] Its key identifiers and computed properties are summarized below for easy reference.

Property	Value	Source
CAS Number	1026420-83-6	[2] [5] [6]
Molecular Formula	C ₁₂ H ₁₃ BrO ₄	[1] [2] [5] [6]
Molecular Weight	301.13 g/mol	[1] [2] [5] [6]
Synonyms	1,3-Benzenediol, 5-(1-bromoethyl)-, 1,3-diacetate; [3-Acetyloxy-5-(1-bromoethyl)phenyl] Acetate	[2] [3]
XLogP3	2.4	[4]
Topological Polar Surface Area	52.6 Å ²	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	5	[4]
Exact Mass	299.99972 Da	[4]
Complexity	268	[4]

Synthesis and Experimental Protocols

The synthesis of **1-(3,5-Diacetoxyphenyl)-1-bromoethane** is typically achieved through a two-step process. First, a suitable precursor such as 3,5-dihydroxyacetophenone is acetylated to form the intermediate, 3',5'-diacetoxyacetophenone. This intermediate is then selectively brominated at the alpha-carbon of the acetyl group.



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Synthesis workflow for **1-(3,5-Diacetoxyphenyl)-1-bromoethane**.

Experimental Protocol 1: Synthesis of 3',5'-Diacetoxyacetophenone (Precursor)

This protocol is adapted from a general method of acetylating phenolic hydroxyl groups.

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxyacetophenone.
- **Reagents:** For each mole of 3,5-dihydroxyacetophenone, add approximately 2.2 to 2.5 molar equivalents of acetic anhydride. A catalytic amount of a base (e.g., pyridine) or acid can be used to accelerate the reaction.
- **Reaction:** The reaction mixture is typically heated to reflux and stirred for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is quenched by the slow addition of water.

- **Extraction:** The product is extracted into an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3',5'-diacetoxyacetophenone, which can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: α -Bromination using Copper(II) Bromide

This protocol is based on a selective method for the α -bromination of ketones using Copper(II) Bromide.^[3]

- **Setup:** A round-bottom flask is charged with 2 molar equivalents of Copper(II) bromide (CuBr_2) and a solvent mixture, typically chloroform and ethyl acetate. The flask is equipped with a reflux condenser and a magnetic stirrer.
- **Reaction:** The suspension of black CuBr_2 is heated to reflux. To this, 1 molar equivalent of 3',5'-diacetoxyacetophenone, dissolved in a small amount of the solvent mixture, is added.
- **Monitoring:** The reaction proceeds rapidly at reflux temperature. Completion is indicated by the cessation of hydrogen bromide evolution and a distinct color change of the solid from the black of Cu(II)Br_2 to the white of Copper(I) bromide.^[3]
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. The insoluble white Copper(I) bromide is removed by filtration.
- **Isolation:** The filtrate, containing the desired α -bromo ketone product, is collected. The solvent is then removed under reduced pressure.
- **Purification:** The resulting crude **1-(3,5-diacetoxyphenyl)-1-bromoethane** is often used directly in subsequent steps due to its lachrymatory nature. If necessary, it can be purified by flash chromatography, though care must be taken.

Applications in Drug Development

1-(3,5-Diacetoxyphenyl)-1-bromoethane is primarily utilized as a chemical intermediate in multi-step organic syntheses. Its most notable application is as a precursor in the synthesis of Resveratrol and its analogues.[4][5] Resveratrol is a well-known stilbenoid with a range of studied biological activities. The bromoethane functional group allows for the construction of the stilbene backbone through various coupling or elimination reactions, making this compound a valuable building block for medicinal chemists and drug development professionals.

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